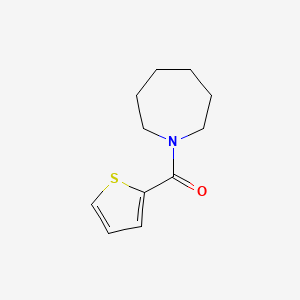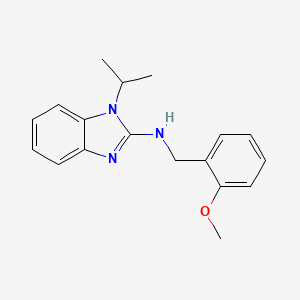
3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone
Descripción general
Descripción
3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone, also known as LJP 394, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the immune system. JAK3 is involved in the signaling pathways of various cytokine receptors, including interleukin-2 (IL-2), which is essential for the proliferation and differentiation of T cells. Therefore, JAK3 inhibitors like LJP 394 have been investigated for their potential use in the treatment of autoimmune diseases and organ transplant rejection.
Mecanismo De Acción
3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 is a selective inhibitor of JAK3, which is a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokine receptors, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21. By inhibiting JAK3, 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 blocks the downstream signaling pathways of these cytokine receptors, leading to the suppression of T cell activation and proliferation. This results in the reduction of inflammation and tissue damage in autoimmune diseases and organ transplant rejection.
Biochemical and physiological effects:
3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has been shown to reduce the levels of various pro-inflammatory cytokines, including IL-2, IL-6, and tumor necrosis factor-alpha (TNF-α), in animal models of autoimmune diseases. It has also been shown to reduce the infiltration of inflammatory cells into affected tissues, leading to a reduction in tissue damage. In addition, 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has been shown to have a favorable safety profile, with no significant adverse effects observed in preclinical and clinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 in lab experiments is its selectivity for JAK3, which allows for the specific inhibition of T cell activation and proliferation. This makes it a useful tool for studying the role of JAK3 in various autoimmune diseases and organ transplant rejection. However, one of the limitations of using 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 is its relatively low potency compared to other JAK3 inhibitors. This may limit its effectiveness in certain experimental settings.
Direcciones Futuras
There are several potential future directions for the development and use of 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394. One area of research is the investigation of its potential use in combination with other immunosuppressive agents for the treatment of autoimmune diseases and organ transplant rejection. Another area of research is the development of more potent JAK3 inhibitors that can be used in experimental settings where 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 may not be effective. Finally, further studies are needed to investigate the long-term safety and efficacy of 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 in clinical trials.
Métodos De Síntesis
The synthesis of 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 involves the reaction of 3-nitrobenzaldehyde with 4,6-dimethyl-2-pyrimidinylhydrazine in the presence of a base. The reaction proceeds through a condensation reaction, resulting in the formation of the hydrazone. The compound is then purified through column chromatography and characterized using various spectroscopic techniques, including NMR and mass spectrometry.
Aplicaciones Científicas De Investigación
3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has been extensively studied for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and multiple sclerosis. It has also been investigated for its potential use in preventing organ transplant rejection. In preclinical studies, 3-nitrobenzaldehyde (4,6-dimethyl-2-pyrimidinyl)hydrazone 394 has shown promising results in reducing inflammation and preventing tissue damage in animal models of these diseases.
Propiedades
IUPAC Name |
4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O2/c1-9-6-10(2)16-13(15-9)17-14-8-11-4-3-5-12(7-11)18(19)20/h3-8H,1-2H3,(H,15,16,17)/b14-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPSVXGIOBZEVDF-RIYZIHGNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NN=CC2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901319978 | |
| Record name | 4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
8.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661660 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4,6-dimethyl-2-[(2E)-2-(3-nitrobenzylidene)hydrazinyl]pyrimidine | |
CAS RN |
325741-34-2 | |
| Record name | 4,6-dimethyl-N-[(E)-(3-nitrophenyl)methylideneamino]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901319978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2-methoxy-5-methylphenyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5733746.png)
![3-[(4-chlorophenyl)thio]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B5733757.png)
![2-{[4-(2-furoyl)-1-piperazinyl]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B5733767.png)




![N-(2-methoxy-5-methylphenyl)-2-[(4-methyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5733802.png)

![7-oxo-7H-furo[3,2-g]chromen-4-yl acetate](/img/structure/B5733811.png)

